3-chloro-N-(4-(furan-3-yl)benzyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

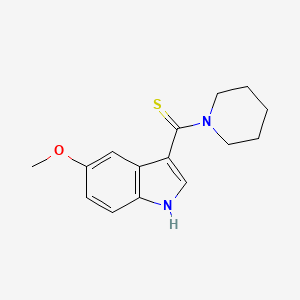

The compound “3-chloro-N-(4-(furan-3-yl)benzyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, including as building blocks in organic synthesis and as ligands in coordination chemistry .

Molecular Structure Analysis

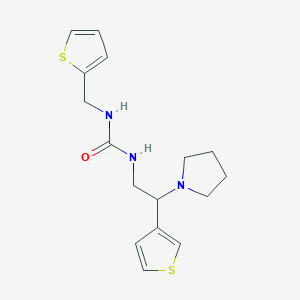

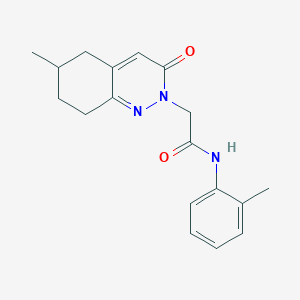

The molecular structure of “3-chloro-N-(4-(furan-3-yl)benzyl)benzamide” would consist of a benzene ring attached to an amide functional group, with a chlorine atom at the 3-position of the benzene ring and a N-(4-(furan-3-yl)benzyl) group attached to the nitrogen of the amide .Chemical Reactions Analysis

Benzamides, including “3-chloro-N-(4-(furan-3-yl)benzyl)benzamide”, can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions at the benzylic position .科学的研究の応用

Synthesis of Multi-Substituted Furans

The compound 3-chloro-N-(4-(furan-3-yl)benzyl)benzamide serves as a versatile precursor for furan synthesis. Researchers have developed a metal-free one-flask approach to diversely substituted furans using this compound and α,β-alkenyl ketones. The protocol integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl, resulting in moderate to good yields of multi-substituted furans .

Cytotoxic Effects in Lung Carcinoma

Chalcones derived from this compound have been investigated for their cytotoxic effects against lung carcinoma. While further studies are needed, initial results indicate varying levels of cytotoxicity, making it a potential candidate for cancer research .

Spiro[furan-2,3′-indoline]-3-carboxylate Synthesis

Researchers have explored the synthesis of spiro[furan-2,3′-indoline]-3-carboxylates. Under reflux conditions, this compound participates in a multi-component reaction, yielding spirocyclic products. Ethanol (EtOH) was found to be a suitable solvent for this transformation .

Designing New Molecules Using Isoindoline-1,3-dione

Isoindoline-1,3-dione derivatives have diverse applications, and this compound can serve as a building block. Recent scientific research (from 2015 to 2023) has focused on synthesizing isoindoline-1,3-diones for various purposes. These applications span medicinal chemistry, materials science, and more .

将来の方向性

The future directions for the study of “3-chloro-N-(4-(furan-3-yl)benzyl)benzamide” could include further investigation into its synthesis, properties, and potential biological activities. Given the biological activities of other benzamide derivatives , this compound could be of interest in the development of new pharmaceuticals.

作用機序

Target of Action

Many benzamide derivatives are known to interact with various receptors in the body, including dopamine, serotonin, and histamine receptors . The specific targets of “3-chloro-N-(4-(furan-3-yl)benzyl)benzamide” would depend on its exact structure and properties.

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, if the compound targets dopamine receptors, it might act as an agonist (activating the receptor) or antagonist (blocking the receptor), leading to changes in neurotransmission .

Biochemical Pathways

Benzamide derivatives can participate in various biochemical reactions, such as nucleophilic substitution and oxidation . The specific pathways affected by “3-chloro-N-(4-(furan-3-yl)benzyl)benzamide” would depend on its interactions with its targets.

特性

IUPAC Name |

3-chloro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c19-17-3-1-2-15(10-17)18(21)20-11-13-4-6-14(7-5-13)16-8-9-22-12-16/h1-10,12H,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFVPOHBNKTKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide](/img/structure/B2559536.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2559540.png)

![1-(3-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2559541.png)

![Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate 2,2-dioxide](/img/structure/B2559543.png)

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2559545.png)

![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)